2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile
2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile
Brand Name:
Vulcanchem
CAS No.:
956916-16-8
VCID:
VC0460575
InChI:
InChI=1S/C23H24N2O/c1-14-4-2-3-5-18(14)19-20(23(19,12-24)13-25)21(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h2-5,15-17,19-20H,6-11H2,1H3/t15?,16?,17?,19?,20-,22?/m1/s1
SMILES:
CC1=CC=CC=C1C2C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula:
C23H24N2O
Molecular Weight:
344.4g/mol
2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile
CAS No.: 956916-16-8
Main Products
VCID: VC0460575
Molecular Formula: C23H24N2O
Molecular Weight: 344.4g/mol
CAS No. | 956916-16-8 |
---|---|
Product Name | 2-(1-Adamantylcarbonyl)-3-(2-methylphenyl)-1,1-cyclopropanedicarbonitrile |
Molecular Formula | C23H24N2O |
Molecular Weight | 344.4g/mol |
IUPAC Name | (2S)-2-(adamantane-1-carbonyl)-3-(2-methylphenyl)cyclopropane-1,1-dicarbonitrile |
Standard InChI | InChI=1S/C23H24N2O/c1-14-4-2-3-5-18(14)19-20(23(19,12-24)13-25)21(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h2-5,15-17,19-20H,6-11H2,1H3/t15?,16?,17?,19?,20-,22?/m1/s1 |
Standard InChIKey | UBBBGSCFVIIMPQ-NUGRGXNFSA-N |
Isomeric SMILES | CC1=CC=CC=C1C2[C@@H](C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
SMILES | CC1=CC=CC=C1C2C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES | CC1=CC=CC=C1C2C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |
PubChem Compound | 11838517 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume